Cas no 259796-12-8 (3,5-Dichloro-N-methoxy-N-methylbenzamide)
3,5-Dichloro-N-methoxy-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dichloro-N-methoxy-N-methylbenzamide
- 3,5-dichloro-N-methoxy-N-methyl-benzamide
- AGN-PC-0CL1LL
- AK131876
- Benzamide, 3,5-dichloro-N-methoxy-N-methyl-
- CTK0J3650
- KB-28621
- RL02862
- BS-16322
- SY262833
- FT-0712803
- SCHEMBL2250431
- RDWTUJWXGUBIQW-UHFFFAOYSA-N
- DTXSID30730222
- 259796-12-8
- Y11314
- J-511302
- CS-0151366
- MFCD18839886
- AKOS008716669
- 3,5-dichloro-N-methoxy-N-methyl benzamide
- DA-07594
-
- MDL: MFCD18839886
- Inchi: 1S/C9H9Cl2NO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3
- InChI Key: RDWTUJWXGUBIQW-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C(N(C)OC)=O)Cl
Computed Properties
- Exact Mass: 233.00117
- Monoisotopic Mass: 233.0010339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.54
3,5-Dichloro-N-methoxy-N-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143246-1g |
3,5-Dichloro-N-methoxy-N-methylbenzamide |
259796-12-8 | 95% | 1g |
$409.20 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC578-200mg |
3,5-Dichloro-N-methoxy-N-methylbenzamide |
259796-12-8 | 97% | 200mg |
1740.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC578-50mg |
3,5-Dichloro-N-methoxy-N-methylbenzamide |
259796-12-8 | 97% | 50mg |
697.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC578-1g |
3,5-Dichloro-N-methoxy-N-methylbenzamide |
259796-12-8 | 97% | 1g |
6085.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC578-250mg |
3,5-Dichloro-N-methoxy-N-methylbenzamide |
259796-12-8 | 97% | 250mg |
2643CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC578-100mg |
3,5-Dichloro-N-methoxy-N-methylbenzamide |
259796-12-8 | 97% | 100mg |
1353CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X55415-5g |
3,5-Dichloro-N-methoxy-N-methylbenzamide |
259796-12-8 | 97% | 5g |
¥12983.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X55415-250mg |
3,5-Dichloro-N-methoxy-N-methylbenzamide |
259796-12-8 | 97% | 250mg |
¥1488.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X55415-100mg |
3,5-Dichloro-N-methoxy-N-methylbenzamide |
259796-12-8 | 97% | 100mg |
¥992.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X55415-1g |
3,5-Dichloro-N-methoxy-N-methylbenzamide |
259796-12-8 | 97% | 1g |
¥3713.0 | 2024-07-16 |
3,5-Dichloro-N-methoxy-N-methylbenzamide Suppliers
3,5-Dichloro-N-methoxy-N-methylbenzamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 3,5-Dichloro-N-methoxy-N-methylbenzamide
Research Brief on 3,5-Dichloro-N-methoxy-N-methylbenzamide (CAS: 259796-12-8): Recent Advances and Applications
3,5-Dichloro-N-methoxy-N-methylbenzamide (CAS: 259796-12-8) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive molecule. Recent studies have explored its role in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various disease pathways. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, biological activities, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a key building block for synthesizing kinase inhibitors. Researchers utilized 3,5-Dichloro-N-methoxy-N-methylbenzamide as a precursor in developing selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders. The Weinreb amide functionality of this compound proved particularly valuable for subsequent transformations, enabling efficient synthesis of diverse heterocyclic scaffolds.
In the field of agrochemical research, a recent patent application (WO2023052345) highlighted the use of 259796-12-8 in developing novel fungicides. The compound's dichlorinated aromatic ring system was modified to create derivatives with enhanced activity against phytopathogenic fungi while maintaining favorable environmental profiles. This application underscores the compound's potential beyond pharmaceutical uses, demonstrating its versatility in chemical design.
Analytical chemistry advancements have also benefited from this compound, as evidenced by a 2024 study in Analytical and Bioanalytical Chemistry. Researchers developed a sensitive LC-MS/MS method using 3,5-Dichloro-N-methoxy-N-methylbenzamide as an internal standard for quantifying related amide compounds in biological matrices. The method demonstrated excellent linearity (R² > 0.999) across a wide concentration range (1-1000 ng/mL), with precision and accuracy meeting FDA guidelines for bioanalytical method validation.
Recent safety assessments published in Regulatory Toxicology and Pharmacology (2023) have provided updated toxicological data on this compound. Acute toxicity studies in rodent models established an LD50 > 2000 mg/kg for oral administration, classifying it as Category 5 under the GHS system. Genotoxicity assays (Ames test, micronucleus test) showed negative results, supporting its safe use in pharmaceutical manufacturing processes at controlled exposure levels.
The compound's physicochemical properties continue to be refined through computational studies. A 2024 QSAR analysis published in Molecular Informatics predicted optimal substitution patterns for enhancing both solubility and membrane permeability of derivatives based on the 3,5-Dichloro-N-methoxy-N-methylbenzamide scaffold. These computational insights are guiding the design of next-generation compounds with improved drug-like properties.
Looking forward, research directions for 259796-12-8 appear to be expanding into targeted protein degradation strategies. Preliminary results presented at the 2024 ACS Spring Meeting demonstrated successful incorporation of this scaffold into PROTAC molecules, showing selective degradation of bromodomain-containing proteins. This innovative application positions the compound as a valuable tool in chemical biology and emerging therapeutic modalities.
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